N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide
Description
N-{4-[(4-Amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide is a structurally complex acetamide derivative featuring a thienyl core substituted with amino (-NH₂), benzoyl (C₆H₅CO-), and cyano (-CN) groups. The thienyl ring is connected via an ether linkage to a phenyl group, which is further substituted with an acetamide moiety at the para position.
Properties
IUPAC Name |
N-[4-(4-amino-5-benzoyl-3-cyanothiophen-2-yl)oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-12(24)23-14-7-9-15(10-8-14)26-20-16(11-21)17(22)19(27-20)18(25)13-5-3-2-4-6-13/h2-10H,22H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFVNEMKVJISPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-benzoyl-3-cyano-2-thienyl with 4-hydroxyphenylacetamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
Pharmacological Activity Comparisons
Analgesic and Anti-Inflammatory Potential
- Phenoxy acetamide derivatives (e.g., compound 35 in ) with sulfonamide substituents exhibit analgesic activity comparable to paracetamol . The target compound’s benzoyl group may similarly enhance COX-2 inhibition, though direct evidence is lacking.
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (, compound 37) showed anti-hypernociceptive effects in inflammatory pain models, suggesting sulfonamide groups are critical for activity . The absence of sulfonamide in the target compound implies divergent mechanisms.
Solubility and Bioavailability
- N-(4-(Benzyloxy)phenyl)acetamide () has higher lipophilicity (logP ~2.5) due to the benzyloxy group, favoring blood-brain barrier penetration. The target compound’s cyano group (-CN) may reduce solubility compared to this analog.
- Chlorinated analogs () likely exhibit lower aqueous solubility, limiting their therapeutic utility despite potent reactivity.
Critical Analysis of Limitations
- Data Gaps : Direct comparative studies on biological activity (e.g., IC₅₀ values) between the target compound and analogs are absent in the provided evidence.
- Structural Complexity: The target compound’s benzoyl and cyano groups may complicate synthesis and purification compared to simpler derivatives like N-(4-hydroxyphenyl)acetamide ().
Biological Activity
N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antimicrobial, and enzyme inhibition properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features a thienyl moiety, which is known for its role in enhancing biological activity through various mechanisms.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound. It has been tested against various cancer cell lines, showing promising results.
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Cell Culture |
| HCC827 | 6.48 ± 0.11 | 2D Cell Culture |
| NCI-H358 | 20.46 ± 8.63 | 3D Cell Culture |
These results indicate that the compound exhibits higher cytotoxicity in two-dimensional cultures compared to three-dimensional cultures, suggesting a potential for effective tumor growth inhibition under specific conditions .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown significant antimicrobial activity against various pathogens. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in tumor progression and microbial survival.
- DNA Binding : Studies indicate that the compound binds to DNA, potentially disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in tumor cells while sparing normal cells.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- Study on Lung Cancer Cells : A study focused on the A549 lung cancer cell line demonstrated that treatment with the compound led to a significant decrease in cell viability, suggesting its potential as an antitumor agent .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.
Q & A
Q. What synthetic routes are recommended for synthesizing N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. Key steps include:
- Substitution reactions : Introducing the thienyl-oxy-phenyl backbone via SN2 mechanisms under alkaline conditions (e.g., K₂CO₃ in DMF) .
- Condensation : Reacting intermediates like 4-amino-5-benzoyl-3-cyano-2-thienol with activated acetamide derivatives using coupling agents (e.g., DCC/DMAP) .
- Optimization : Control temperature (60–80°C), solvent choice (toluene or dioxane for polar aprotic conditions), and pH to minimize side products. Monitor progress via TLC and HPLC .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, with DMSO-d₆ as a solvent .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation and fragmentation pattern analysis .
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., cyano, amide C=O) .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) be systematically resolved?
- Methodological Answer :
- Dose-Response Studies : Test varying concentrations (e.g., 0.1–100 µM) across multiple cell lines (e.g., HeLa, MCF-7) to establish potency thresholds .
- Assay Standardization : Replicate experiments under controlled conditions (pH, serum content, incubation time) to isolate variables .
- Comparative Analysis : Benchmark against structural analogs (e.g., chloro- or fluorophenyl derivatives) to identify activity-structure relationships .
Q. What strategies are recommended for designing derivatives to enhance target selectivity or reduce off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace benzoyl with furan or pyridine groups) and evaluate changes in IC₅₀ values .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Q. What methodologies identify biological targets and mechanisms of action for this compound?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (PDB) to prioritize targets (e.g., EGFR, tubulin) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) with purified proteins .
- Transcriptomic Profiling : RNA-seq or qPCR to assess gene expression changes in treated cells (e.g., apoptosis markers like BAX/BCL-2) .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in cytotoxicity data across different studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell passage number or assay type .
- Cross-Validation : Use orthogonal assays (e.g., MTT, ATP-luminescence) to confirm cytotoxicity .
- Toxicokinetic Studies : Measure intracellular compound accumulation via LC-MS to correlate exposure with effect .
Experimental Design for Mechanistic Studies
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s neuroprotective or anticancer potential?
- Methodological Answer :
- In Vitro :
- 3D Tumor Spheroids : Mimic tumor microenvironments to assess penetration and efficacy .
- Primary Neuron Cultures : Test neuroprotection against oxidative stress (H₂O₂-induced apoptosis) .
- In Vivo :
- Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with patient-derived cancer cells .
- Pharmacokinetic Profiling : Measure plasma half-life and organ distribution via radiolabeled compound tracking .
Structural and Functional Insights
Q. How does the compound’s thienyl-oxy-phenyl scaffold influence its pharmacokinetic properties?
- Methodological Answer :
- LogP Analysis : Calculate partition coefficients (e.g., using ChemAxon) to predict lipid solubility and blood-brain barrier penetration .
- Metabolic Stability Assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
